molecular formula C13H11N3O2 B3005761 (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone CAS No. 2034280-83-4

(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone

Cat. No.: B3005761
CAS No.: 2034280-83-4
M. Wt: 241.25
InChI Key: XKAWLNLDEYHTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the 6-position and an indoline moiety attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving suitable precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position of the pyrimidine ring can be achieved using hydroxylating agents like hydrogen peroxide or other oxidizing agents.

    Indoline Attachment: The indoline moiety can be introduced through a nucleophilic substitution reaction, where the indoline reacts with a suitable electrophilic intermediate of the pyrimidine ring.

    Methanone Linkage Formation: The final step involves forming the methanone linkage, which can be achieved through a coupling reaction using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone linkage can be reduced to form an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone: can be compared with other pyrimidine-indoline derivatives, such as:

Uniqueness

  • Structural Features : The specific positioning of the hydroxyl group and the methanone linkage makes this compound unique.
  • Reactivity : The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of its substituents.
  • Applications : Its unique structure may confer specific biological or chemical properties not found in closely related compounds.

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-7-10(14-8-15-12)13(18)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAWLNLDEYHTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.